molecular formula C10H15NO2S B11888153 Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate CAS No. 105563-05-1

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate

Cat. No.: B11888153
CAS No.: 105563-05-1
M. Wt: 213.30 g/mol
InChI Key: IFXAHFYUYVIZST-UHFFFAOYSA-N
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Description

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate is a heterocyclic spiro compound featuring a sulfur atom (thia) at position 1 and a nitrogen atom (aza) at position 3 within a fused bicyclic system. The spiro[4.4] skeleton denotes two fused rings, each containing four members, connected at a single atom. The ethyl ester group at position 4 enhances lipophilicity, making the compound relevant for pharmaceutical and agrochemical research. Its unsaturated backbone (non-2-ene) introduces rigidity and electronic effects that influence reactivity and conformational stability .

Properties

CAS No.

105563-05-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-2-13-9(12)8-10(14-7-11-8)5-3-4-6-10/h7-8H,2-6H2,1H3

InChI Key

IFXAHFYUYVIZST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(CCCC2)SC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate typically involves a multi-step process. One common method includes the spirocyclization of substrates containing a terminal alkyne moiety. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration pathway . The reaction conditions often require the presence of a gold catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

  • Anticancer Activity : Recent studies indicate that related spiro compounds exhibit dual inhibitory properties against EGFR and BRAF V600E, which are critical targets in cancer therapy. The spiro structure may enhance binding affinity and selectivity towards these targets, making it a candidate for further development in anticancer drugs .

Antimicrobial Properties

Research has shown that compounds with similar structures possess antimicrobial activity against various pathogens. The thiazole and azaspiro moieties contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science

Due to its unique structure, this compound may also find applications in the development of novel materials, particularly in polymers where spiro compounds can impart unique mechanical properties and thermal stability.

Case Studies

StudyObjectiveFindings
Abdel-Maksoud et al. (2023)Synthesis of novel spiro compoundsDeveloped spiro compounds with dual EGFR/BRAF V600E inhibitory activities showing significant antiproliferative effects .
PMC Study (2023)Investigating the biological activity of spiro compoundsIdentified promising anticancer properties linked to the structural features of spiro compounds .

Mechanism of Action

The mechanism of action of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared below with two analogues: 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (CAS: 90087-86-8) and Ethyl 2-azaspiro[4.4]nonane-7-carboxylate.

Table 1: Structural and Physicochemical Comparison
Parameter Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride Ethyl 2-azaspiro[4.4]nonane-7-carboxylate
Molecular Formula C₉H₁₃NO₂S C₈H₁₃NO₂S·HCl C₁₀H₁₇NO₂
Molecular Weight (g/mol) 211.27 (estimated) 187.26 (free acid) + HCl 195.25
Heteroatom Positions 1 (S), 3 (N) 1 (S), 4 (N) 2 (N)
Functional Groups Ethyl ester, double bond (non-2-ene) Carboxylic acid, hydrochloride salt Ethyl ester, saturated backbone
Backbone Saturation Unsaturated (non-2-ene) Saturated Saturated
Key Conformational Features Rigid due to double bond Flexible, puckered rings Flexible, spiro junction at different position

Impact of Structural Variations

  • In Ethyl 2-azaspiro[4.4]nonane-7-carboxylate, the nitrogen at position 2 alters the electron density distribution, affecting nucleophilicity and solubility .
  • Functional Groups: The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid hydrochloride salt in 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride, which is more water-soluble but less membrane-permeable .
  • Backbone Saturation: The unsaturated non-2-ene in the target compound introduces rigidity, reducing conformational flexibility. This contrasts with saturated analogues, which exhibit greater puckering variability, as described by Cremer and Pople’s ring-puckering coordinates .

Biological Activity

Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex heterocyclic structures. These methods have been shown to provide high yields and purity, making them suitable for further biological evaluation .

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, certain spirocyclic derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays showed that modifications in substituents could enhance anticancer efficacy while reducing toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have reported that derivatives with similar spirocyclic frameworks possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of these compounds against various pathogens .

Case Studies

  • Anticancer Screening : A study assessed the anticancer activity of various spirocyclic compounds, including derivatives of this compound, using the MTT assay on A549 cells. Results indicated that specific substitutions significantly increased cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of spirocyclic compounds against resistant bacterial strains. The study found that certain derivatives exhibited potent activity with MIC values lower than those of standard antibiotics, highlighting their potential as new therapeutic agents.

Research Findings Summary

Activity Tested Compound Cell Line/Pathogen Effectiveness
AnticancerEthyl 1-thia-3-azaspiro[4.4]non-2-eneA549 (lung cancer)Significant cytotoxicity observed
AntimicrobialVarious spirocyclic derivativesStaphylococcus aureusPotent activity against resistant strains

Q & A

Q. What are the common synthetic routes for Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of spirothiazolidinone derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide derivatives are synthesized via one-pot reactions between thiourea, ethyl bromoacetate, and ketones under basic conditions . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) can improve yields by stabilizing intermediates and reducing side reactions. Characterization via TLC and NMR ensures purity and structural fidelity .

Q. How can X-ray crystallography and NMR spectroscopy resolve the spirocyclic structure of this compound?

X-ray crystallography (using SHELX programs ) provides definitive proof of the spiro junction and ring puckering. For NMR, the 1H^{1}\text{H} and 13C^{13}\text{C} spectra reveal diagnostic signals:

  • Spiro carbon : A quaternary carbon at ~80–90 ppm in 13C^{13}\text{C} NMR.
  • Thiazole ring protons : Distinct coupling patterns (e.g., doublets of doublets) between the sulfur-bearing carbon and adjacent NH/CH2_2 groups . ORTEP-III visualizations can further validate bond angles and torsional strain.

Q. What are the standard protocols for assessing the biological activity of this compound in enzyme inhibition studies?

Enzyme inhibition assays (e.g., 11β-HSD1 dehydrogenase) involve:

  • Substrate competition : Measuring IC50_{50} values via spectrophotometric or fluorometric methods at 10 µM compound concentrations .
  • Controls : Using carbenoxolone as a reference inhibitor .
  • Statistical validation : Triplicate experiments with ANOVA to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How do substituent effects on the spiro ring influence bioactivity and conformational stability?

Substituents at the 2-position (e.g., cyclohexylamino groups) enhance enzyme inhibition by increasing hydrophobic interactions with active sites. For instance, 2-(cyclohexylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one shows an IC50_{50} of 0.045 µM, outperforming carbenoxolone (0.08 µM) . Cremer-Pople puckering parameters quantify ring distortion, where larger substituents increase puckering amplitude (e.g., q>0.5q > 0.5 Å), potentially destabilizing the spiro system.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

  • Electrophilic centers : Localizing partial positive charges on the thiazole sulfur or spiro carbon.
  • Transition states : Simulating attack by nucleophiles (e.g., amines) at the carbonyl group . Compare results with experimental kinetic data (e.g., Hammett plots) to validate accuracy.

Q. How can contradictions in crystallographic vs. solution-phase structural data be reconciled?

Discrepancies arise from dynamic puckering in solution vs. static conformations in crystals. Strategies include:

  • Variable-temperature NMR : Observing coalescence of signals to estimate ring-flipping barriers.
  • Molecular Dynamics (MD) simulations : Correlating with Cremer-Pople parameters to map energetically accessible conformers.
  • High-pressure crystallography : Resolving subtle packing effects .

Methodological Guidelines

  • Data Presentation :
    • Tables : Include IC50_{50} values, yields, and spectral data (e.g., δ 170.1 ppm for carbonyl in 13C^{13}\text{C} NMR ).
    • Figures : Use ORTEP-III for crystal structures and TLC chromatograms for purity checks.
  • Statistical Analysis : Apply Student’s t-test for pairwise comparisons and PCA for multivariate data .

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